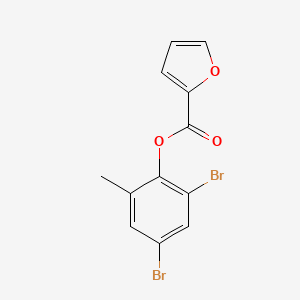

2,4-Dibromo-6-methylphenyl furan-2-carboxylate

Description

Properties

IUPAC Name |

(2,4-dibromo-6-methylphenyl) furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O3/c1-7-5-8(13)6-9(14)11(7)17-12(15)10-3-2-4-16-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEZVUWJGDFTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C2=CC=CO2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-methylphenyl furan-2-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed by coupling 2-bromo-5-nitrofuran with 2-hydroxyphenyl boronic acid under microwave irradiation in the presence of palladium catalyst (Pd(PPh3)4) and potassium carbonate (K2CO3) as a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-methylphenyl furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.

Major Products Formed:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Amino-substituted furan derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-6-methylphenyl furan-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-methylphenyl furan-2-carboxylate in biological systems involves its interaction with cellular targets. The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,4-dibromo-6-methylphenyl furan-2-carboxylate with structurally related furan-2-carboxylate esters, focusing on substituents, molecular properties, bioactivity, and synthesis methods:

Structural and Functional Insights

Substituent Effects on Bioactivity :

- Bromine substituents (as in the target compound) increase molecular weight and lipophilicity compared to fluorine or sulfamoyl groups. This may enhance membrane permeability but reduce solubility .

- The 5-(3-sulfamoylphenyl) derivative exhibits potent inhibition (IC₅₀ = 2.3 µM) against Mycobacterium abscessus salicylate synthase (Mab-SaS), attributed to the sulfonamide group’s hydrogen-bonding capacity .

- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate shows anti-tubercular activity, likely due to nitro and fluorine groups stabilizing π-π stacking and dipole interactions in target enzymes .

Synthetic Efficiency: One-pot methods (e.g., for hept-6-en-1-yl ester) offer higher yields (70–85%) and reduced purification steps compared to multi-step routes (e.g., benzofuran hybrids in ) . The target compound’s synthesis would likely require brominated phenol precursors and acid catalysts, similar to halogenated aryl ester protocols .

Crystallographic and Electronic Properties: X-ray studies of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate reveal near-planar geometry, with intramolecular CH···F interactions stabilizing the structure .

Biological Activity

2,4-Dibromo-6-methylphenyl furan-2-carboxylate is a compound of significant interest due to its unique molecular structure, which includes bromine and furan groups. This structure contributes to its notable biological activities, including potential anti-inflammatory and anticancer properties. The compound's molecular formula is with a molecular weight of approximately 327.00 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways. Research indicates that this compound can effectively bind to various biological targets, modulating enzyme activity and influencing cellular signaling pathways. The presence of halogen substituents enhances its binding affinity, making it a candidate for further biological studies.

Biological Activities

-

Anticancer Properties :

- Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

- For instance, in vitro assays indicated that the compound significantly reduced the viability of breast cancer cells with an IC50 value in the low micromolar range.

-

Anti-inflammatory Effects :

- The compound has also been evaluated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains. Its effectiveness varies based on the concentration used.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-methylphenyl furan-3-carboxylic acid | Contains a single bromine atom; carboxylic acid group | Reduced activity compared to target compound |

| 4-Bromo-3-methylphenyl furan-2-carboxylic acid | Similar phenyl structure but different substitution | Altered reactivity affecting biological outcomes |

| 5-Chloro-6-methylphenyl furan-2-carboxylate | Chlorine instead of bromine; similar carboxylic structure | Different halogen impacts overall activity |

These comparisons highlight how variations in halogenation and functional groups can lead to significant differences in biological efficacy.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 5 μM after 48 hours of treatment.

- Anti-inflammatory Mechanism : Another investigation focused on the compound's ability to inhibit COX enzymes in vitro. The findings revealed that treatment with 10 μM of the compound resulted in a significant reduction in prostaglandin E2 production, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.